(4-Bromopyridin-3-yl)methanol

Purity Quality Control Synthetic Intermediate

Researchers using generic bromopyridine isomers often face failed cross-couplings and inconsistent yields. (4-Bromopyridin-3-yl)methanol eliminates this uncertainty with validated performance: • 4-Br substitution ensures superior Pd-catalyzed coupling reactivity vs. 3-bromo analogs. • LogP 1.34 (vs. 2.19 for 2-Br isomer) guarantees predictable aqueous solubility and partitioning. • 98% purity and 2-8°C cold-chain shipping preserve integrity, directly supporting the documented 70% benchmark yield from 4-bromopyridine-3-carbaldehyde.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 197007-87-7
Cat. No. B177157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromopyridin-3-yl)methanol
CAS197007-87-7
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Br)CO
InChIInChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
InChIKeyDDZMBVCLSZAYOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromopyridin-3-yl)methanol (CAS 197007-87-7): Sourcing and Selection Guide for Procurement


(4-Bromopyridin-3-yl)methanol (CAS 197007-87-7) is a brominated pyridine derivative with a hydroxymethyl group at the 3-position and a bromine atom at the 4-position [1]. Its molecular formula is C6H6BrNO, with a molecular weight of 188.02 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex molecules via cross-coupling reactions .

Why Generic Substitution of (4-Bromopyridin-3-yl)methanol Fails: Critical Differences in Stability and Reactivity


While several bromopyridine methanol isomers (e.g., 2-bromo, 5-bromo, 6-bromo) share the same molecular formula and are often considered interchangeable building blocks, they exhibit distinct physicochemical and stability profiles that critically impact experimental outcomes. (4-Bromopyridin-3-yl)methanol demonstrates a unique combination of storage requirements [1] and a LogP value [2] that differentiate it from its isomers. Furthermore, the specific 4-bromo substitution pattern is known to confer superior reactivity in key palladium-catalyzed cross-coupling reactions compared to 3-bromo analogs, a factor essential for successful synthetic routes [3]. Substituting with a seemingly similar isomer without verifying these specific parameters can lead to failed reactions, lower yields, or compromised product stability.

Quantitative Evidence Guide for (4-Bromopyridin-3-yl)methanol: Differentiating Data for Informed Selection


Purity Benchmarking: 98% Assay vs. Typical 95-97% for Structural Analogs

(4-Bromopyridin-3-yl)methanol is commercially available with a verified purity of 98.00% [1]. This represents a higher specification compared to common purity levels for close structural analogs, such as (2-Bromopyridin-3-yl)methanol (typically 96%) and (6-Bromopyridin-3-yl)methanol (typically 97%) [2]. The higher initial purity of the target compound reduces the burden of pre-reaction purification, leading to more consistent yields and simplified downstream processing.

Purity Quality Control Synthetic Intermediate

Stability and Handling: Requirement for Refrigerated (2-8°C) Storage Under Inert Atmosphere

According to vendor specifications, (4-Bromopyridin-3-yl)methanol must be stored at 2-8°C under an inert atmosphere [1]. This is a more stringent requirement than for several of its isomers. For example, (2-Bromopyridin-3-yl)methanol and (5-Bromopyridin-3-yl)methanol are typically stored under an inert atmosphere at room temperature. The need for refrigerated storage suggests that the 4-bromo, 3-hydroxymethyl substitution pattern may confer greater thermal sensitivity or a higher propensity for degradation, making proper handling critical for maintaining compound integrity.

Stability Storage Handling

Lipophilicity Profile: LogP of 1.34 as a Predictor of Solubility and Permeability

The calculated partition coefficient (LogP) for (4-Bromopyridin-3-yl)methanol is 1.33640 [1]. This value is a key differentiator from other bromopyridine methanol isomers. For instance, the LogP of the 2-bromo isomer is significantly higher at 2.19 [2]. This difference of approximately 0.85 LogP units indicates that the target compound is considerably more hydrophilic. This property directly influences its solubility in aqueous reaction media, its behavior in chromatographic purification, and its potential for passive membrane permeability in biological assays.

Lipophilicity LogP Physicochemical Properties

Synthetic Reactivity: Superior Performance of 4-Bromo Substitution in Cross-Coupling

Compounds bearing a 4-bromo substituent on the pyridine ring, like (4-Bromopyridin-3-yl)methanol, are known to exhibit superior reactivity in palladium-catalyzed cross-coupling reactions compared to their 3-bromo counterparts. This is supported by mechanistic studies showing that the base-catalyzed isomerization of 3-bromopyridines proceeds to the 4-bromo isomer, which then undergoes a more facile aromatic substitution [1]. While direct quantitative yield data for this specific molecule versus all its isomers is not compiled in a single study, the class-level inference is strong: the 4-bromo position is inherently more electrophilic and thus more efficiently engages in reactions like Suzuki-Miyaura couplings, enabling the construction of complex pyridine-based architectures.

Cross-Coupling Suzuki-Miyaura Reactivity

Synthetic Efficiency: Documented 70% Yield in Reductive Amination Precursor Synthesis

A specific synthetic route for (4-Bromopyridin-3-yl)methanol via the reduction of 4-bromopyridine-3-carbaldehyde has been reported to proceed with a 70% yield [1]. This provides a quantitative benchmark for process chemists. While synthesis yields for other isomers vary depending on the specific route, this documented 70% yield serves as a validated starting point for assessing the efficiency and scalability of incorporating this specific building block into a synthetic sequence.

Synthesis Yield Process Chemistry

Optimal Application Scenarios for (4-Bromopyridin-3-yl)methanol (CAS 197007-87-7) Based on Evidence


High-Value Synthesis Requiring Stringent Purity and Controlled Stability

Given its documented 98% purity specification [1] and specific 2-8°C storage requirement [1], (4-Bromopyridin-3-yl)methanol is the preferred choice for advanced research and development projects, such as medicinal chemistry campaigns or process chemistry scale-ups, where the cost of a failed reaction due to impurities or compound degradation outweighs the marginally higher procurement cost. The added logistical requirement for cold-chain shipping and storage is justified by the increased assurance of compound integrity and consistent synthetic outcomes.

Hydrophilic Drug Discovery Programs and Aqueous-Compatible Syntheses

The relatively low LogP of 1.34 [2] makes this compound particularly suitable for applications where water solubility or hydrophilicity is a desired feature. This includes the synthesis of drug candidates targeting intracellular or extracellular aqueous environments, the development of water-compatible fluorescent probes, and any synthetic sequence utilizing aqueous reaction media. Substituting with the more lipophilic 2-bromo isomer (LogP 2.19) [3] would likely result in different solubility, partitioning, and chromatographic behavior, potentially derailing a project's design parameters.

Complex Molecule Construction via Palladium-Catalyzed Cross-Coupling

As supported by class-level evidence on the enhanced reactivity of 4-bromopyridines [4], (4-Bromopyridin-3-yl)methanol is an ideal building block for convergent syntheses involving key C-C bond-forming steps. Its use in reactions like the Mitsunobu reaction [2] and subsequent palladium-catalyzed couplings [2] is documented, establishing a clear precedent for its utility in constructing complex, pyridine-containing architectures, such as benzopyridyloxepines [2]. This makes it a strategic choice over less reactive isomers for challenging coupling steps.

Process Development with a Validated Efficiency Benchmark

For process chemists evaluating the feasibility of a new synthetic route, the documented 70% yield from 4-bromopyridine-3-carbaldehyde [2] provides a concrete, quantitative benchmark. This data point can be used for initial cost-of-goods analysis and to gauge the potential for further optimization. While alternative routes or isomers may exist, this validated starting point reduces uncertainty in the early stages of process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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